BrBzGCp2

Description

Properties

IUPAC Name |

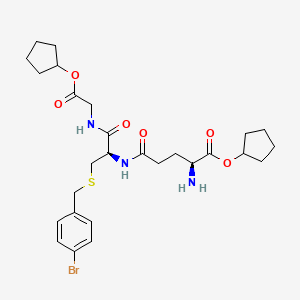

cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFSPGPRHFNZNN-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)CNC(=O)C(CSCC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)CNC(=O)[C@H](CSCC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BrN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937161 | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166038-00-2 | |

| Record name | S-4-Bromobenzylglutathione cyclopentyl diester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166038002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of BrBzGCp2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BrBzGCp2, chemically known as S-p-Bromobenzylglutathione cyclopentyl diester, is a cell-permeable prodrug that acts as a potent inhibitor of Glyoxalase 1 (GLO1).[1][2][3] GLO1 is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[4][5] By inhibiting GLO1, this compound leads to the accumulation of intracellular MG, triggering a cascade of cellular events with significant therapeutic potential in oncology and neurology.[4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound involves a multi-step process that begins with its cellular uptake and culminates in the modulation of downstream cellular pathways through the accumulation of methylglyoxal.

Cellular Uptake and Activation

As a diester derivative of S-p-bromobenzylglutathione, this compound is designed to be lipophilic, allowing it to readily cross the cell membrane.[1][7] Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the cyclopentyl ester groups. This process releases the active inhibitor, S-p-bromobenzylglutathione.[1][5]

Inhibition of Glyoxalase 1 (GLO1)

S-p-bromobenzylglutathione acts as a competitive inhibitor of GLO1.[8] The glyoxalase system, consisting of GLO1 and GLO2, is the primary pathway for detoxifying methylglyoxal.[4] GLO1 catalyzes the isomerization of the hemithioacetal formed non-enzymatically between glutathione (GSH) and MG, into S-D-lactoylglutathione. By inhibiting GLO1, this compound effectively blocks this detoxification pathway, leading to a rapid increase in the intracellular concentration of MG.[1][4]

Downstream Cellular Effects of Methylglyoxal Accumulation

The accumulation of MG is the linchpin of this compound's therapeutic effects, which are context-dependent and can lead to either apoptosis in cancer cells or modulation of neuronal activity.

In cancer cells, which often exhibit high rates of glycolysis and consequently produce higher levels of MG, the this compound-induced accumulation of MG leads to significant cellular stress.[9][10] This dicarbonyl stress results in the modification of proteins and DNA, increased oxidative stress, and ultimately, the induction of apoptosis.[4][5] This makes GLO1 a promising target for cancer therapy, particularly in tumors that overexpress this enzyme.[9]

In the central nervous system, the accumulation of MG has been shown to have a distinct effect. MG can act as a competitive partial agonist at GABA-A receptors.[6][11] The activation of these receptors, which are the primary mediators of inhibitory neurotransmission in the brain, leads to a reduction in neuronal excitability.[11][12] This mechanism is believed to underlie the observed anxiolytic and anti-seizure properties of this compound.[4][6][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

| Parameter | Cell Line | Value | Reference |

| GC50 (Median Growth Inhibitory Concentration) | HL-60 (Human Leukemia) | 4.23 ± 0.001 µM | [1][8] |

| TC50 (Median Toxic Concentration) | HL-60 (Human Leukemia) | 8.86 ± 0.01 µM | [1] |

| IC50 (DNA Synthesis Inhibition) | HL-60 (Human Leukemia) | 6.11 ± 0.02 µM | [1] |

Table 1: In Vitro Activity of this compound in HL-60 Cells

| Animal Model | Dosage | Effect | Reference |

| Male CD-1 Mice | 50 mg/kg | Alleviated anxiety levels. | [2] |

| Male C57BL6/J Mice | 30 mg/kg | Reduced anxiety-like behavior in the open field test. | [4] |

| Mice | 50 mg/kg | Attenuated pilocarpine-induced seizures. | [6] |

| Murine Adenocarcinoma 15A model | 50-200 mg/kg | Inhibited tumor growth. | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro GLO1 Inhibition Assay

This protocol is adapted from studies investigating the enzymatic activity of GLO1 in the presence of inhibitors.

Materials:

-

Purified GLO1 enzyme

-

This compound

-

Methylglyoxal (MG)

-

Reduced Glutathione (GSH)

-

Sodium phosphate buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MG.

-

Pre-incubate the purified GLO1 enzyme with varying concentrations of this compound (or vehicle control) for a specified time.

-

Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

-

Monitor the formation of S-D-lactoylglutathione by measuring the increase in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the inhibitory activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

HL-60 cells (or other cancer cell lines)

-

This compound

-

RPMI-1640 medium supplemented with fetal bovine serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells to determine the GC50 value.

In Vivo Antitumor Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a murine cancer model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., murine adenocarcinoma 15A)

-

This compound

-

Vehicle solution for injection (e.g., corn oil, or a solution of DMSO and Tween-80)

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (at doses ranging from 50-200 mg/kg) or vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.[1]

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume and compare the tumor growth between the treated and control groups to assess the antitumor efficacy of this compound.

-

Monitor the body weight and general health of the mice throughout the study.

Visualizations

Signaling Pathway of this compound's Antitumor Action

Caption: Antitumor mechanism of this compound in cancer cells.

Signaling Pathway of this compound's Neuroprotective/Anxiolytic Action

Caption: Neuroprotective/anxiolytic mechanism of this compound in neurons.

Experimental Workflow for In Vitro Antitumor Assessment

Caption: Experimental workflow for in vitro antitumor assessment of this compound.

References

- 1. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Figure 2 from Glo1 inhibitors for neuropsychiatric and anti-epileptic drug development. | Semantic Scholar [semanticscholar.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Role of Glyoxalase 1 (Glo1) and methylglyoxal (MG) in behavior: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GLO1 inhibitors for neuropsychiatric and anti-epileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. citeab.com [citeab.com]

- 9. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyoxalase 1 increases anxiety by reducing GABAA receptor agonist methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. palmerlab.org [palmerlab.org]

BrBzGCp2 as a Glyoxalase 1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S-p-Bromobenzylglutathione cyclopentyl diester (BrBzGCp2), a potent inhibitor of Glyoxalase 1 (GLO1). GLO1 is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibition of GLO1 by this compound leads to the accumulation of intracellular MG, which has been shown to induce apoptosis in cancer cells and modulate neurological pathways. This document consolidates the current knowledge on this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in oncology, neuropharmacology, and drug development who are interested in targeting the glyoxalase system.

Introduction

The glyoxalase system, comprising Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), is a ubiquitous enzymatic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (MG).[1] MG is a spontaneous byproduct of glycolysis and its accumulation can lead to advanced glycation end products (AGEs), oxidative stress, and ultimately, apoptosis.[2] Many cancer cells exhibit high glycolytic rates, leading to increased production of MG and a corresponding upregulation of GLO1 for survival. This dependency makes GLO1 an attractive target for anticancer therapy.

S-p-Bromobenzylglutathione cyclopentyl diester (this compound) is a cell-permeable prodrug that is intracellularly converted by esterases to S-p-bromobenzylglutathione, a potent competitive inhibitor of GLO1.[3] By blocking GLO1 activity, this compound effectively increases the intracellular concentration of MG, leading to a cascade of cellular events that can be harnessed for therapeutic purposes.[4] This guide will delve into the technical details of this compound as a GLO1 inhibitor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| GC50 (Growth Inhibition) | HL-60 | 4.23 µM | [3] |

| IC50 (DNA Synthesis Inhibition) | HL-60 | 6.11 µM |

Table 2: In Vivo Administration of this compound

| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| Male CD-1 mice | 50 mg/kg | Intraperitoneal (IP) | Increased brain MG levels, reduced anxiety-like behavior | [1] |

| Murine adenocarcinoma 15A model | 50-200 mg/kg | Not specified | Inhibition of tumor growth |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of GLO1, leading to the accumulation of methylglyoxal. MG is a highly reactive dicarbonyl species that can modify proteins and nucleic acids, leading to cellular dysfunction and apoptosis. The key signaling pathways affected by this compound-mediated GLO1 inhibition are illustrated below.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize this compound as a GLO1 inhibitor.

Synthesis of S-p-Bromobenzylglutathione Cyclopentyl Diester (this compound)

Glyoxalase 1 (GLO1) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of GLO1 by monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.

Materials:

-

Human recombinant GLO1

-

Methylglyoxal (MG)

-

Reduced glutathione (GSH)

-

50 mM Sodium phosphate buffer, pH 6.6

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare the assay mixture: In a suitable tube, mix MG and GSH in 50 mM sodium phosphate buffer (pH 6.6) to final concentrations of 2 mM and 1 mM, respectively.

-

Incubate to form hemithioacetal: Incubate the mixture at 37°C for 10 minutes to allow the non-enzymatic formation of the hemithioacetal substrate.

-

Prepare inhibitor dilutions: Prepare serial dilutions of this compound in the assay buffer.

-

Set up the reaction: In a UV-transparent 96-well plate or cuvette, add the assay buffer, the GLO1 enzyme, and the inhibitor (or vehicle control).

-

Initiate the reaction: Add the pre-incubated hemithioacetal substrate to start the reaction.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 240 nm at 25°C for 5 minutes, taking readings every 30 seconds.

-

Calculate GLO1 activity: The rate of increase in absorbance is proportional to GLO1 activity. One unit of GLO1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute. The molar extinction coefficient for S-D-lactoylglutathione at 240 nm is 2.86 mM⁻¹cm⁻¹.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for MAPK Activation

This protocol is for detecting the phosphorylation (activation) of JNK and p38 MAP kinases in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells on ice and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for studying the biological roles of the glyoxalase system and holds promise as a therapeutic agent, particularly in the context of cancer. Its ability to selectively induce apoptosis in cells with high GLO1 expression makes it an interesting candidate for further drug development. This technical guide provides a comprehensive resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of GLO1 inhibition. The provided protocols and data serve as a foundation for future investigations into the multifaceted effects of this compound and other GLO1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN104926803A - Preparation method for novel SGLT2 inhibitor medicine - Google Patents [patents.google.com]

- 3. Antitumor activity of S-(p-bromobenzyl)glutathione diesters in vitro: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-p-Bromobenzylglutathione Cyclopentyl Diester: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-p-Bromobenzylglutathione cyclopentyl diester (BrBzGSHCp2 or BBGC) is a pivotal cell-permeable prodrug designed for the targeted inhibition of the cytosolic enzyme Glyoxalase I (GLO1). As a critical component of the glyoxalase system, GLO1 is essential for the detoxification of cytotoxic methylglyoxal (MG), a byproduct of glycolysis. The overexpression of GLO1 has been implicated in the survival and proliferation of various cancer cell lines, making it a compelling target for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of S-p-Bromobenzylglutathione cyclopentyl diester, with a focus on its mechanism of action and methodologies for its study.

Chemical Structure and Properties

S-p-Bromobenzylglutathione cyclopentyl diester is a derivative of glutathione, modified with a p-bromobenzyl group at the sulfur atom of the cysteine residue and esterified with two cyclopentyl groups at the carboxyl functions of the glutamate and glycine residues. These modifications render the molecule lipophilic, facilitating its transport across the cell membrane.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 166038-00-2 |

| Molecular Formula | C27H38BrN3O6S |

| Molecular Weight | 612.58 g/mol |

| SMILES | O=C(NCC(OC1CCCC1)=O)--INVALID-LINK--C(OC2CCCC2)=O)=O">C@@HCSCC(C=C3)=CC=C3Br |

| InChI | 1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32)/t22-,23-/m0/s1 |

| Synonyms | BBGC, BBGD, BrBzGCp2, S-p-Bromobenzylglutathione dicyclopentyl ester |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | |

| Solubility | DMSO: 250 mg/mL (408.11 mM) | |

| Storage Temperature | -20°C, stored under nitrogen | |

| Boiling Point (Predicted) | 790.6 ± 60.0 °C | |

| Density (Predicted) | 1.38 g/cm³ |

Biological Activity and Mechanism of Action

S-p-Bromobenzylglutathione cyclopentyl diester functions as a cell-permeable prodrug. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the active inhibitor, S-p-bromobenzylglutathione. This active form is a competitive inhibitor of Glyoxalase I.

The inhibition of GLO1 leads to an accumulation of cytotoxic methylglyoxal. Elevated levels of methylglyoxal induce cellular stress, leading to the inhibition of DNA synthesis and ultimately, the induction of apoptosis. This mechanism of action is particularly effective in cancer cells that overexpress GLO1 as a means of surviving the high glycolytic flux.

In Vitro Efficacy in HL-60 Cells

Studies on the human leukemia 60 (HL-60) cell line have demonstrated the potent anticancer activity of S-p-Bromobenzylglutathione cyclopentyl diester.

| Parameter | Value (µM) | Reference |

| Median Growth Inhibitory Concentration (GC50) | 4.23 ± 0.001 | |

| Median Toxic Concentration (TC50) | 8.86 ± 0.01 | |

| Median Inhibitory Concentration for DNA Synthesis (IC50) | 6.11 ± 0.02 |

Signaling Pathway

The mechanism of action can be visualized as a linear signaling pathway.

Caption: Mechanism of Action of S-p-Bromobenzylglutathione cyclopentyl diester.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and biological evaluation of S-p-Bromobenzylglutathione cyclopentyl diester, based on established methodologies.

Synthesis and Purification

While detailed synthesis protocols are proprietary to the manufacturers, a general approach involves the esterification of S-p-bromobenzylglutathione.

3.1.1. Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis and purification.

3.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC protocol can be employed for the purification of the final product.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Gradient: A linear gradient from 5% to 95% acetonitrile over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 254 nm.

-

Purity Assessment: The purity of the collected fractions should be assessed by analytical HPLC, with a purity of ≥98% being the standard for biological assays.

Biological Assays

3.2.1. Glyoxalase I Activity Assay

This spectrophotometric assay measures the GLO1-catalyzed formation of S-D-lactoylglutathione.

-

Reagents:

-

50 mM Sodium Phosphate Buffer (pH 6.6)

-

2 mM Methylglyoxal

-

2 mM Glutathione

-

Cell lysate containing Glyoxalase I

-

S-p-Bromobenzylglutathione cyclopentyl diester (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, methylglyoxal, and glutathione.

-

Incubate the mixture to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Add the cell lysate to the reaction mixture.

-

Immediately monitor the increase in absorbance at 240 nm over 5 minutes using a UV-Vis spectrophotometer.

-

To determine the inhibitory effect, pre-incubate the cell lysate with varying concentrations of S-p-Bromobenzylglutathione cyclopentyl diester before adding it to the reaction mixture.

-

3.2.2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of S-p-Bromobenzylglutathione cyclopentyl diester for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

3.2.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat HL-60 cells with S-p-Bromobenzylglutathione cyclopentyl diester at the desired concentration and time points.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

3.2.4. DNA Synthesis Inhibition Assay

This assay measures the incorporation of a labeled nucleoside analog (e.g., BrdU or [³H]-thymidine) into newly synthesized DNA.

-

Cell Treatment: Treat HL-60 cells with S-p-Bromobenzylglutathione cyclopentyl diester.

-

Labeling: Add BrdU or [³H]-thymidine to the cell culture and incubate for a defined period to allow for incorporation into the DNA of proliferating cells.

-

Detection (BrdU): Fix and permeabilize the cells, followed by incubation with an anti-BrdU antibody conjugated to a fluorescent dye. Analyze by flow cytometry or fluorescence microscopy.

-

Detection ([³H]-thymidine): Harvest the cells, lyse them, and measure the amount of incorporated radioactivity using a scintillation counter.

Conclusion

S-p-Bromobenzylglutathione cyclopentyl diester is a potent and selective inhibitor of Glyoxalase I, demonstrating significant antitumor activity in vitro. Its mechanism of action, involving the intracellular accumulation of cytotoxic methylglyoxal, provides a targeted approach for the treatment of cancers that overexpress GLO1. The experimental protocols outlined in this guide offer a framework for the continued investigation of this promising compound and the development of novel anticancer therapies. Further research into its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies is warranted.

Technical Whitepaper: The Neuroprotective Potential of GLO1 Inhibition by S-p-Bromobenzylglutathione Cyclopentyl Diester (BrBzGCp2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The glyoxalase system, particularly glyoxalase 1 (GLO1), plays a crucial role in cellular detoxification by metabolizing the cytotoxic byproduct of glycolysis, methylglyoxal (MG). Emerging research has identified GLO1 as a promising therapeutic target for a range of pathologies, including neuropsychiatric and neurological disorders. This technical guide provides an in-depth overview of the neuroprotective effects elicited by the GLO1 inhibitor, S-p-Bromobenzylglutathione cyclopentyl diester (BrBzGCp2). We will explore its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways. The evidence presented herein underscores the potential of GLO1 inhibition as a novel strategy for the development of therapeutics for conditions such as anxiety and epilepsy.

Introduction to the Glyoxalase System and Methylglyoxal

The glyoxalase system is a ubiquitous enzymatic pathway essential for the detoxification of reactive dicarbonyl compounds, primarily methylglyoxal (MG).[1][2] This system comprises two key enzymes, glyoxalase 1 (GLO1) and glyoxalase 2 (GLO2), and utilizes reduced glutathione (GSH) as a cofactor.[1] GLO1 catalyzes the conversion of the hemithioacetal, formed from the non-enzymatic reaction of MG and GSH, into S-D-lactoylglutathione.[2] Subsequently, GLO2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.[1]

Methylglyoxal is a reactive dicarbonyl species primarily generated as a byproduct of glycolysis.[1][3][4] Elevated levels of MG can lead to "dicarbonyl stress," a condition implicated in various pathologies.[4] MG is known to modify proteins, leading to the formation of advanced glycation end products (AGEs), which are hallmarks of neurodegenerative disorders.[3][4][5] This can induce protein misfolding, oxidative stress, and apoptosis.[1] Consequently, the efficient detoxification of MG by the glyoxalase system is critical for maintaining cellular homeostasis and preventing cytotoxicity.[5]

This compound: A Potent GLO1 Inhibitor

S-p-Bromobenzylglutathione cyclopentyl diester (this compound) is a cell-permeable prodrug of the GLO1 inhibitor S-p-bromobenzylglutathione.[6] It has been characterized as a potent inhibitor of GLO1 and has demonstrated both antitumor and neuroprotective activities.[1][7]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data related to the inhibitory and neuroprotective effects of this compound.

| Parameter | Value | Cell Line/Animal Model | Reference |

| GC50 (GLO1 Inhibition) | 4.23 μM | HL-60 cells | [7] |

| In vivo Dosage (Anxiety-like Behavior) | 30 mg/kg (i.p.) | WT B6 mice | [1] |

| In vivo Dosage (Seizure Attenuation) | 50 mg/kg | Male CD-1 mice | [6][7] |

| Time to MG Accumulation | 2 hours post-injection | WT B6 mice | [1] |

Mechanism of Neuroprotection via GLO1 Inhibition

The neuroprotective effects of this compound are primarily attributed to its inhibition of GLO1, leading to an accumulation of endogenous methylglyoxal.[6] This elevated MG then acts as a competitive partial agonist at GABA-A receptors.[6]

Signaling Pathway of GLO1 Inhibition-Mediated Neuroprotection

The proposed signaling cascade is as follows:

-

GLO1 Inhibition: this compound enters the cell and inhibits GLO1 enzymatic activity.

-

MG Accumulation: The inhibition of GLO1 leads to a decrease in the clearance of methylglyoxal, resulting in its accumulation in the brain.[6]

-

GABA-A Receptor Modulation: The increased concentration of MG allows it to act as a competitive partial agonist at GABA-A receptors.[6]

-

Enhanced GABAergic Neurotransmission: The activation of GABA-A receptors by MG enhances inhibitory neurotransmission.

-

Neuroprotective Effects: This enhanced inhibitory tone in the central nervous system manifests as reduced anxiety-like behavior and an attenuation of epileptic seizures.[1][6]

This mechanism is distinct from conventional GABAergic drugs like benzodiazepines, which act as positive allosteric modulators of GABA-A receptors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the neuroprotective effects of this compound.

GLO1 Enzymatic Activity Assay

-

Principle: This assay measures the activity of GLO1 by monitoring the formation of S-D-lactoylglutathione from methylglyoxal and GSH at 240 nm.

-

Reagents:

-

Sodium phosphate buffer (100 mM, pH 7.2)

-

Methylglyoxal solution

-

Reduced glutathione (GSH)

-

Recombinant GLO1 enzyme or cell lysate

-

This compound (or other inhibitors)

-

-

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, methylglyoxal, and GSH.

-

Pre-incubate the GLO1 enzyme or cell lysate with varying concentrations of this compound for a specified time.

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction mixture.

-

Immediately measure the increase in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the rate of S-D-lactoylglutathione formation.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Administration and Brain Tissue Analysis

-

Animal Models: Male CD-1 or C57BL6/J mice are commonly used.[6][7]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at dosages ranging from 30-50 mg/kg.[1][6][7]

-

Tissue Collection: At a predetermined time point (e.g., 2 hours post-injection), animals are euthanized, and brain tissue is rapidly dissected and flash-frozen for subsequent analysis.[1][6]

-

Methylglyoxal Quantification: Brain MG levels can be quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a suitable agent (e.g., 1,2-diaminobenzene).

Behavioral Assays

-

Open Field Test (Anxiety-like Behavior):

-

Mice are individually placed in the center of a square arena.

-

Their movement is tracked for a set duration (e.g., 10 minutes) using an automated video-tracking system.

-

Parameters measured include time spent in the center versus the periphery of the arena and total distance traveled.[1] Anxiolytic effects are indicated by an increased time spent in the center without significant changes in total locomotion.[1][7]

-

-

Pilocarpine-Induced Seizures (Anticonvulsant Activity):

Discussion and Future Directions

The inhibition of GLO1 by this compound represents a novel and promising strategy for the development of neuroprotective agents. The mechanism of action, involving the accumulation of the GABA-A receptor partial agonist methylglyoxal, offers a unique approach to modulating neuronal excitability.[6] Preclinical studies have provided compelling evidence for the anxiolytic and anticonvulsant properties of this compound.[1][6]

However, several aspects warrant further investigation. The long-term consequences of chronically elevated methylglyoxal levels need to be carefully evaluated, given its known role in the formation of AGEs and potential for cytotoxicity at high concentrations.[6] Future research should focus on optimizing the therapeutic window of GLO1 inhibitors to maximize neuroprotective effects while minimizing potential off-target toxicities. Additionally, exploring the efficacy of GLO1 inhibitors in other models of neurodegenerative diseases where hyperexcitability is a contributing factor is a logical next step.

Conclusion

Inhibition of GLO1 by this compound has demonstrated significant neuroprotective effects in preclinical models of anxiety and epilepsy. The underlying mechanism, involving the modulation of GABA-A receptors by elevated endogenous methylglyoxal, provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in advancing GLO1 inhibitors as a new class of neurotherapeutics. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this innovative approach.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylglyoxal accumulation contributes to accelerated brain aging in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Serum Methylglyoxal and Glyoxalase 1 on Diabetic Peripheral Neuropathy [eajbsc.journals.ekb.eg]

- 6. GLO1 inhibitors for neuropsychiatric and anti-epileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of BrBzGCp2 in the Regulation of Methylglyoxal Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of S-p-Bromobenzylglutathione cyclopentyl diester (BrBzGCp2), a potent inhibitor of Glyoxalase 1 (GLO1), in the regulation of methylglyoxal (MG) levels. Methylglyoxal, a reactive dicarbonyl species and a byproduct of glycolysis, is implicated in a range of cellular and systemic pathologies. Understanding the modulation of its primary detoxification enzyme, GLO1, by inhibitors like this compound is critical for research into various disease states and the development of novel therapeutics. This document summarizes the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: The Glyoxalase System and Methylglyoxal

The glyoxalase system is a ubiquitous enzymatic pathway responsible for the detoxification of reactive alpha-oxoaldehydes, with methylglyoxal being a primary substrate.[1] This system comprises two key enzymes, Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), and requires reduced glutathione (GSH) as a cofactor.[1] GLO1 catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from MG and GSH, to S-D-lactoylglutathione.[1] GLO2 then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.

Methylglyoxal is a cytotoxic byproduct of glycolysis that can induce protein modification, oxidative stress, and apoptosis.[1] Dysregulation of MG levels is associated with a variety of pathological conditions, including diabetic complications, neurodegenerative diseases, and cancer.

This compound: A Potent Inhibitor of Glyoxalase 1

S-p-Bromobenzylglutathione cyclopentyl diester, herein referred to as this compound, is a cell-permeable prodrug that acts as a potent inhibitor of GLO1.[2] Once inside the cell, it is hydrolyzed to its active form, S-p-bromobenzylglutathione, which competitively inhibits GLO1. This inhibition leads to the accumulation of methylglyoxal, making this compound a valuable tool for studying the downstream effects of elevated MG levels.

Mechanism of Action

The inhibitory action of this compound on GLO1 disrupts the primary detoxification pathway for methylglyoxal. This leads to an increase in the intracellular concentration of MG, which can then exert its various biological effects.

References

The Anxiolytic and Anticonvulsant Potential of BrBzGCp2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BrBzGCp2, a potent inhibitor of Glyoxalase 1 (GLO1), has emerged as a promising therapeutic candidate for anxiety and seizure disorders. By modulating the glyoxalase pathway, this compound increases the endogenous levels of methylglyoxal (MG), a competitive partial agonist of GABA-A receptors. This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic and anticonvulsant effects of this compound in animal models. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams are presented to facilitate further research and development in this area.

Introduction

Anxiety and seizure disorders represent a significant unmet medical need, with many patients experiencing inadequate relief or dose-limiting side effects from currently available therapies. The glyoxalase system, a critical metabolic pathway for the detoxification of cytotoxic α-oxoaldehydes like methylglyoxal (MG), has recently been implicated in the pathophysiology of these neurological conditions. Glyoxalase 1 (GLO1) is the key enzyme in this system, and its inhibition presents a novel therapeutic strategy.

This compound (S-p-Bromobenzylglutathione cyclopentyl diester) is a cell-permeable inhibitor of GLO1.[1][2] By blocking GLO1 activity, this compound leads to an accumulation of endogenous MG.[1] Elevated levels of MG have been shown to potentiate GABAergic neurotransmission through direct interaction with GABA-A receptors, thereby producing anxiolytic and anticonvulsant effects.[1][3] This guide summarizes the key preclinical findings, experimental methodologies, and mechanistic understanding of this compound's action in animal models of anxiety and seizure.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the GLO1 enzyme. This leads to a cascade of events culminating in the modulation of neuronal activity.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Efficacy in Animal Models of Anxiety

The anxiolytic effects of this compound have been evaluated in mice using the open field test, a standard behavioral assay for assessing anxiety-like behavior and locomotor activity.

Quantitative Data: Open Field Test

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Key Parameter | Result | Reference |

| C57BL/6J Mice | Vehicle | - | Time in Center (s) | ~25 | [1] |

| C57BL/6J Mice | This compound | 30 | Time in Center (s) | ~50 | [1] |

| CD-1 Mice | Vehicle | - | Time in Center (s) | ~30 | [1] |

| CD-1 Mice | This compound | 30 | Time in Center (s) | ~55 | [1] |

Experimental Protocol: Open Field Test

Objective: To assess anxiety-like behavior by measuring the exploratory activity of mice in a novel, open environment.

Workflow for Open Field Test

References

- 1. Glyoxalase 1 increases anxiety by reducing GABAA receptor agonist methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glial cell changes in epilepsy: overview of the clinical problem and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxalase 1 and its substrate methylglyoxal are novel regulators of seizure susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BrBzGCp2: A Technical Guide to its Synthesis and Glyoxalase I Inhibition

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of S-p-bromobenzylglutathione cyclopentyl diester (BrBzGCp2), a potent inhibitor of the glyoxalase 1 (GLO1) enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the therapeutic potential of GLO1 inhibition.

Introduction: The Significance of Glyoxalase I and its Inhibition

The glyoxalase system, comprising glyoxalase I (GLO1) and glyoxalase II (GLO2), is a critical cellular detoxification pathway. Its primary function is to neutralize cytotoxic byproducts of glycolysis, most notably methylglyoxal (MG). An accumulation of MG can lead to advanced glycation end-products (AGEs), which are implicated in a range of pathologies including diabetic complications, neurodegenerative diseases, and cancer.

This compound has emerged as a valuable research tool and a potential therapeutic lead due to its effective inhibition of GLO1. By blocking this enzyme, this compound elevates intracellular levels of MG, a mechanism that can be harnessed to induce apoptosis in cancer cells and modulate neuronal activity.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with commercially available reduced glutathione (GSH). The procedure involves the S-alkylation of the thiol group in GSH, followed by the diesterification of the two carboxylic acid moieties with cyclopentanol.

Experimental Protocol: Synthesis of S-p-bromobenzylglutathione

Materials:

-

Reduced Glutathione (GSH)

-

p-Bromobenzyl bromide

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve reduced glutathione in a solution of sodium hydroxide in water at room temperature with stirring.

-

Add a solution of p-bromobenzyl bromide in methanol dropwise to the glutathione solution.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Acidify the solution to pH 3 with hydrochloric acid.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield S-p-bromobenzylglutathione.

Experimental Protocol: Synthesis of S-p-bromobenzylglutathione cyclopentyl diester (this compound)

Materials:

-

S-p-bromobenzylglutathione

-

Cyclopentanol

-

Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Dowex-1 resin (hydroxide form)

Procedure:

-

Suspend S-p-bromobenzylglutathione in cyclopentanol.

-

Add concentrated sulfuric acid dropwise to the suspension while cooling in an ice bath.

-

Add anhydrous sodium sulfate to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter to remove solids.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting GLO1, leading to an increase in intracellular methylglyoxal. This accumulation of MG has been shown to have cytotoxic effects in cancer cells and neuromodulatory effects in the central nervous system.

Quantitative Data on Biological Activity

| Parameter | Cell Line / Model | Value | Reference |

| GC₅₀ (Growth Inhibition) | HL-60 (Human Leukemia) | 4.23 µM | [1] |

| TC₅₀ (Toxic Concentration) | HL-60 (Human Leukemia) | 8.86 µM | [1] |

| IC₅₀ (DNA Synthesis Inhibition) | HL-60 (Human Leukemia) | 6.11 µM | [1] |

| In vivo Dosage (Anxiety Model) | Wild-type B6 Mice | 30 mg/kg (i.p.) | [2] |

| In vivo Dosage (Antitumor) | Murine Adenocarcinoma 15A | 50-200 mg/kg | [1] |

Signaling Pathway of this compound Action

The inhibitory action of this compound on GLO1 disrupts the normal detoxification of methylglyoxal, leading to its accumulation and subsequent cellular responses.

Caption: Signaling pathway of this compound action.

Experimental Protocol: Glyoxalase I Inhibition Assay

A common method to determine GLO1 activity is by spectrophotometrically monitoring the formation of S-D-lactoylglutathione at 240 nm.

Materials:

-

Purified GLO1 enzyme

-

Methylglyoxal solution

-

Reduced glutathione (GSH) solution

-

Sodium phosphate buffer (pH 6.6)

-

This compound solution (in a suitable solvent like DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, GSH, and methylglyoxal in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding the purified GLO1 enzyme to each well.

-

Immediately measure the increase in absorbance at 240 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the rate of S-D-lactoylglutathione formation from the linear portion of the absorbance curve.

-

Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.

Experimental Workflow: In Vivo Evaluation of Anxiolytic Effects

The anxiolytic (anxiety-reducing) properties of this compound can be assessed in rodent models using behavioral tests such as the open field test (OFT).

Caption: Workflow for in vivo anxiolytic testing.

Conclusion

This compound is a well-characterized inhibitor of glyoxalase I with demonstrated in vitro and in vivo activity. Its synthesis from reduced glutathione is achievable through standard organic chemistry techniques. The ability of this compound to modulate intracellular methylglyoxal levels makes it a powerful tool for studying the roles of the glyoxalase system in health and disease, and it holds promise as a scaffold for the development of novel therapeutics targeting GLO1. This technical guide provides a foundational resource for researchers embarking on studies involving this important molecule.

References

Unraveling the Molecular Footprint of BrBzGCp2: A Technical Guide to its Biological Targets Beyond GLO1

Introduction

S-p-Bromobenzylglutathione cyclopentyl diester (BrBzGCp2) is a potent, cell-permeable inhibitor of Glyoxalase 1 (GLO1), a critical enzyme in the detoxification of the reactive dicarbonyl species, methylglyoxal (MG). While the inhibition of GLO1 is the primary mechanism of action for this compound, leading to its antitumor and neuroprotective activities, a comprehensive understanding of its full biological target profile is essential for its development as a therapeutic agent. This technical guide delves into the known biological effects of this compound that extend beyond direct GLO1 inhibition, summarizing key quantitative data, providing detailed experimental protocols for target identification, and visualizing the implicated signaling pathways.

Quantitative Data Summary

To date, the primary quantitative data available for this compound relates to its potent inhibition of GLO1. Information regarding direct binding or inhibition of other specific proteins is not yet available in the public domain.

| Compound | Target | Assay Type | Cell Line | Value | Reference |

| This compound | Glyoxalase 1 (GLO1) | Growth Inhibition | HL-60 | GC50: 4.23 µM | [1] |

Table 1: Potency of this compound against its primary target, GLO1.

Potential Downstream Signaling Interactions

While direct off-target binding of this compound has not been conclusively demonstrated, studies have revealed its influence on key cellular signaling pathways. These effects are likely downstream consequences of GLO1 inhibition and the resultant accumulation of methylglyoxal, a known signaling modulator.

Activation of Stress-Activated Protein Kinases (SAPKs)

In human lung carcinoma cells, treatment with a related GLO1 inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGC), has been shown to induce the activation of the stress-activated protein kinases, c-Jun NH2-terminal kinase 1 (JNK1) and p38 mitogen-activated protein kinase (MAPK). This activation is a critical step leading to caspase activation and subsequent apoptosis in cancer cells that overexpress GLO1. The accumulation of methylglyoxal following GLO1 inhibition is a likely trigger for the cellular stress that initiates this signaling cascade.

Modulation of GABAergic Signaling

This compound has been observed to restore the valproic acid (VPA)-induced inhibition of GABAA receptor activation[1]. This suggests an interplay between GLO1 activity and the GABAergic system. The underlying mechanism is thought to be indirect, mediated by the increased levels of methylglyoxal upon GLO1 inhibition. Methylglyoxal itself can act as a modulator of GABAA receptors, thus linking the metabolic state of the cell to neuronal excitability.

Experimental Protocols for Target Identification

To definitively identify the direct biological targets of this compound beyond GLO1, proteome-wide screening methodologies are required. The following are detailed protocols for two state-of-the-art techniques for target deconvolution.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80% confluency.

-

Treat cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Heating Gradient:

-

Harvest and wash the cells, then resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of a specific protein of interest at each temperature point using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics (as in Thermal Proteome Profiling).

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction and stabilization of the target protein.

-

Thermal Proteome Profiling (TPP)

TPP combines the principles of CETSA with quantitative mass spectrometry to enable an unbiased, proteome-wide survey of drug-target interactions.

Protocol:

-

Sample Preparation:

-

Follow steps 1-3 of the CETSA protocol to generate soluble protein fractions from vehicle- and this compound-treated cells across a temperature gradient.

-

-

Protein Digestion and Labeling:

-

Denature, reduce, and alkylate the proteins in the soluble fractions.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

-

Mass Spectrometry:

-

Combine the labeled peptide samples.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins at each temperature point.

-

For each identified protein, generate a melting curve.

-

Proteins that exhibit a significant thermal shift upon this compound treatment are identified as potential direct or indirect targets.

-

Visualizing the Landscape of this compound's Biological Effects

The following diagrams, generated using the DOT language, illustrate the known signaling pathways influenced by this compound and a general workflow for identifying its off-targets.

Caption: Downstream signaling effects of this compound-mediated GLO1 inhibition.

Caption: A generalized workflow for identifying and validating off-targets.

While this compound is a well-characterized inhibitor of GLO1, its broader biological interactions are an active area of investigation. The observed modulation of the JNK/p38 MAPK and GABAergic signaling pathways highlights the significant downstream consequences of GLO1 inhibition. However, the potential for direct off-target interactions cannot be ruled out without comprehensive proteome-wide studies. The experimental protocols detailed in this guide provide a roadmap for future research to fully elucidate the molecular footprint of this compound, which will be crucial for its continued development as a selective and safe therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro BrBzGCp2 Treatment in HL-60 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-p-bromobenzylglutathione cyclopentyl diester (BrBzGCp2) is a potent inhibitor of glyoxalase I (GLO1), a key enzyme in the detoxification of the cytotoxic metabolite methylglyoxal (MG).[1][2] In cancer cells, which often exhibit elevated glycolysis and consequently higher levels of MG, inhibition of GLO1 by this compound leads to an accumulation of intracellular MG, inducing oxidative stress, cell cycle arrest, and ultimately, apoptosis.[2][3] This makes this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for the in vitro treatment of the human promyelocytic leukemia cell line HL-60 with this compound to study its effects on cell viability, apoptosis, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in HL-60 cells.

| Parameter | Value | Cell Line | Reference |

| GC50 (Growth Inhibition 50) | 4.23 ± 0.001 µM | HL-60 | [4] |

| TC50 (Toxic Concentration 50) | 8.86 ± 0.01 µM | HL-60 | [4] |

| IC50 (DNA Synthesis Inhibition) | 6.11 ± 0.02 µM | HL-60 | [4] |

Experimental Protocols

Cell Culture and Maintenance of HL-60 Cells

Materials:

-

HL-60 cells (ATCC® CCL-240™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

Trypan Blue solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.[5]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

-

Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL.

-

Subculture the cells every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium at a density of 2x10^5 cells/mL.[5]

-

Regularly assess cell viability using the Trypan Blue exclusion assay.

Preparation of this compound Stock Solution

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

-

Aliquot the stock solution and store at -20°C or -80°C for long-term storage.

-

Immediately before use, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed HL-60 cells in a 96-well plate at a density of 4×10^4 cells/mL in 100 µL of culture medium.[5]

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) in triplicate.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[5]

-

Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed HL-60 cells in a 6-well plate at a density of 5x10^5 cells/mL.

-

Treat the cells with this compound at the desired concentrations (e.g., GC50 and TC50 values) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed and treat HL-60 cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-JNK1, anti-p38 MAPK, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat HL-60 cells with this compound as desired.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induced apoptotic signaling pathway in cancer cells.

Caption: Experimental workflow for studying this compound effects on HL-60 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of methylglyoxal on human leukaemia 60 cell growth: modification of DNA G1 growth arrest and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vivo Antitumor Studies of BrBzGCp2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing BrBzGCp2, a potent Glyoxalase 1 (GLO1) inhibitor, in in vivo antitumor studies. The protocols are based on findings from preclinical research and are intended to guide the design and execution of efficacy studies in cancer models.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting the Glyoxalase 1 (GLO1) enzyme. GLO1 is a critical component of the glyoxalase system, which detoxifies the cytotoxic byproduct of glycolysis, methylglyoxal (MG).[1] Cancer cells, often characterized by elevated glycolysis, exhibit increased production of MG. By inhibiting GLO1, this compound leads to the accumulation of intracellular MG, which in turn induces apoptosis (programmed cell death) in tumor cells.[1] This pro-apoptotic signaling is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to caspase activation and cell death.[2]

Recommended In Vivo Dosage

Based on preclinical studies, the recommended dosage of this compound for in vivo antitumor efficacy studies in murine models ranges from 50 to 200 mg/kg . The optimal dose may vary depending on the tumor model and the administration schedule.

Dosage Data Summary

| Tumor Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Murine Adenocarcinoma 15A | Mice | 50-200 mg/kg | Not Specified | Inhibited tumor growth | [1] |

| Glioblastoma Multiforme Xenograft | Mice | 50 mg/kg (two doses) | Not Specified | Profound decrease in tumor volume | |

| Soft Tissue Sarcoma (in combination with trabectedin) | Fibrosarcoma orthotopic murine model | Not Specified | Not Specified | Synergistic antitumor effect | [3] |

| DMS114 (Human Lung Cancer) Xenograft | Nude Mice | Not Specified | Not Specified | Significantly inhibited tumor growth | [2] |

| DU-145 (Human Prostate Cancer) Xenograft | Nude Mice | Not Specified | Not Specified | Significantly inhibited tumor growth | [2] |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo antitumor studies with this compound. It is recommended to optimize these protocols for specific cancer models and experimental objectives.

Animal Models and Tumor Implantation

-

Animal Strain: Athymic nude mice (nu/nu) are commonly used for xenograft models to prevent rejection of human tumor cells. For syngeneic models, the mouse strain should match the origin of the cancer cell line.

-

Tumor Cell Lines: Select cancer cell lines with high GLO1 expression for optimal sensitivity to this compound.[2] Examples include DMS114 (lung cancer) and DU-145 (prostate cancer).[2]

-

Implantation:

-

Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile phosphate-buffered saline or Matrigel) into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

-

Preparation and Administration of this compound

-

Formulation: A suggested formulation for in vivo administration involves preparing a stock solution in an organic solvent and then diluting it with a suitable vehicle.

-

Example Stock Solution: Dissolve this compound in Dimethyl Sulfoxide (DMSO).

-

Example Working Solution for Injection: Dilute the DMSO stock solution with a vehicle such as corn oil or a solution of 20% SBE-β-CD in saline to achieve the desired final concentration for injection. The final DMSO concentration should be minimized to avoid toxicity.

-

-

Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for administering this compound in mice for systemic delivery.

Treatment Schedule and Monitoring

-

Treatment Schedule:

-

Administer this compound at the determined dosage (e.g., 50 mg/kg) according to a defined schedule. A common schedule is daily or every other day for a period of 2-4 weeks.

-

A control group receiving the vehicle only should be included in the study.

-

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) using digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

-

Body Weight and Health Monitoring:

-

Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of systemic toxicity.

-

Observe the general health and behavior of the animals throughout the study.

-

Endpoint and Data Analysis

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

-

Data Analysis:

-

Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

-

At the end of the study, excise the tumors and measure their final weight.

-

Compare the tumor growth between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Calculate the tumor growth inhibition (TGI) as a percentage.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits GLO1, leading to apoptosis.

Experimental Workflow for In Vivo Antitumor Study

Caption: Workflow for in vivo antitumor efficacy studies.

References

- 1. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-p-bromobenzyl-glutathione cyclopentyl diester (BBGC) as novel therapeutic strategy to enhance trabectedin anti-tumor effect in soft tissue sarcoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

BrBzGCp2: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BrBzGCp2 (S-p-Bromobenzylglutathione cyclopentyl diester) is a potent inhibitor of Glyoxalase 1 (GLO1), an enzyme crucial for the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1][2] Inhibition of GLO1 by this compound leads to an accumulation of MG, which has been shown to induce protein modification, oxidative stress, and apoptosis.[2] This compound has demonstrated antitumor and neuroprotective activities, making it a valuable tool for research in cancer biology and neuroscience.[1][3] Notably, the accumulation of MG can also modulate the activity of GABAA receptors, suggesting a role for this compound in regulating anxiety-like behaviors and seizure susceptibility.[2][4]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including solubility data, preparation of solutions, and a representative experimental workflow.

Data Presentation

Table 1: Solubility of this compound

| Solvent System | Concentration | Observations | Notes |

| DMSO | 250 mg/mL (408.11 mM) | Requires sonication to dissolve. | Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |

| 8% DMSO, 18% Tween-80, 74% Saline | 20 mg/mL (32.65 mM) | Suspended solution, requires sonication. | Suitable for in vivo studies.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.40 mM) | Clear solution. | Recommended for applications requiring a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.40 mM) | Clear solution. | Suitable for in vivo administration.[1] |

Table 2: Stock Solution Preparation for In Vitro Experiments

| Desired Stock Concentration | Volume of DMSO per 1 mg this compound | Volume of DMSO per 5 mg this compound | Volume of DMSO per 10 mg this compound |

| 1 mM | 1.6324 mL | 8.1622 mL | 16.3244 mL |

| 5 mM | 0.3265 mL | 1.6324 mL | 3.2649 mL |

| 10 mM | 0.1632 mL | 0.8162 mL | 1.6324 mL |

Note: The molecular weight of this compound is 612.58 g/mol .[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GLO1. This leads to an accumulation of its substrate, methylglyoxal (MG). MG is a reactive dicarbonyl species that can exert several downstream effects, including the formation of advanced glycation end products (AGEs) and the modulation of GABAA receptor activity.

Caption: this compound inhibits GLO1, leading to MG accumulation and downstream cellular effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.13 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-